molecular formula C12H18S2 B7989709 2-(n-Hexylthio)thiophenol

2-(n-Hexylthio)thiophenol

Cat. No.: B7989709
M. Wt: 226.4 g/mol
InChI Key: MBRVILAEHLNRPA-UHFFFAOYSA-N
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Description

2-(n-Hexylthio)thiophenol is an organosulfur compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to an aromatic ring. In this case, the compound has a hexylthio group (-S-C6H13) attached to the thiophenol structure. Thiophenols are known for their distinct odor and are used in various chemical applications due to their reactivity and ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Hexylthio)thiophenol typically involves the reaction of thiophenol with hexyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of thiophenol attacks the carbon atom of hexyl bromide, displacing the bromide ion and forming the desired product.

Reaction Conditions:

    Reagents: Thiophenol, hexyl bromide, sodium hydroxide or potassium hydroxide

    Solvent: Typically an organic solvent such as ethanol or acetone

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(n-Hexylthio)thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates, reduced sulfur species

    Substitution: Halogenated or nitrated thiophenol derivatives

Scientific Research Applications

2-(n-Hexylthio)thiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, dyes, and other materials due to its reactivity and ability to form strong bonds with metals.

Mechanism of Action

The mechanism of action of 2-(n-Hexylthio)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and potentially leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol (Benzenethiol): The simplest aromatic thiol with a similar structure but without the hexylthio group.

    2-Methylthiophenol: A thiophenol derivative with a methyl group instead of a hexylthio group.

    4-Chlorothiophenol: A thiophenol derivative with a chlorine atom on the aromatic ring.

Uniqueness

2-(n-Hexylthio)thiophenol is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hexylsulfanylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRVILAEHLNRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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